molecular formula C7H14O3 B14479885 Dimethyl(E)-1-propenyl orthoacetate CAS No. 66178-21-0

Dimethyl(E)-1-propenyl orthoacetate

Cat. No.: B14479885
CAS No.: 66178-21-0
M. Wt: 146.18 g/mol
InChI Key: XJZFAGYWNJDGRK-AATRIKPKSA-N
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Description

Dimethyl(E)-1-propenyl orthoacetate is an organic compound belonging to the class of orthoesters. Orthoesters are characterized by having three alkoxy groups attached to a single carbon atom. This compound is particularly interesting due to its unique structure and reactivity, making it valuable in various chemical transformations and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(E)-1-propenyl orthoacetate can be synthesized through the Pinner reaction, which involves the reaction of nitriles with alcohols in the presence of strong acids . Another method involves the nucleophilic substitution reaction of chloroform with alkoxides . These reactions typically require controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize waste. The use of solvent-free conditions or aqueous media is preferred to align with green chemistry principles . Industrial processes may also employ continuous flow reactors to enhance reaction rates and product consistency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(E)-1-propenyl orthoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for hydrolysis, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions . Reaction conditions such as temperature, solvent, and catalyst presence are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis typically yields alcohols and acids, while substitution reactions can produce a variety of substituted orthoesters .

Mechanism of Action

The mechanism by which Dimethyl(E)-1-propenyl orthoacetate exerts its effects involves its ability to undergo nucleophilic substitution and hydrolysis reactions. These reactions allow it to interact with various molecular targets and pathways, leading to the formation of different products and intermediates . The specific pathways involved depend on the reaction conditions and the nature of the nucleophiles or other reagents used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dimethyl(E)-1-propenyl orthoacetate include:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other orthoesters. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

66178-21-0

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(E)-1-(1,1-dimethoxyethoxy)prop-1-ene

InChI

InChI=1S/C7H14O3/c1-5-6-10-7(2,8-3)9-4/h5-6H,1-4H3/b6-5+

InChI Key

XJZFAGYWNJDGRK-AATRIKPKSA-N

Isomeric SMILES

C/C=C/OC(C)(OC)OC

Canonical SMILES

CC=COC(C)(OC)OC

Origin of Product

United States

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